![molecular formula C15H21FN2O3 B1443165 tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate CAS No. 1334146-59-6](/img/structure/B1443165.png)
tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : A study by Zhao, Guo, Lan, and Xu (2017) describes the synthesis of a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291). The compound was synthesized from 4-fluoro-2methoxy-5nitroaniline through acylation, nucleophilic substitution, and reduction, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Crystal Structure Analysis : Oku, Naito, Yamada, and Katakai (2004) conducted crystallographic studies on a similar compound, tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, revealing its successful growth from an ethyl acetate solution and its cis-conformer structure in the urethane linkage (Oku, Naito, Yamada, & Katakai, 2004).
Applications in Organic Chemistry
Organic Synthesis : Smith, El‐Hiti, and Alshammari (2013) reported on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, demonstrating the synthesis of various substituted products via the reactions of dilithium reagents (Smith, El‐Hiti, & Alshammari, 2013).
Environmental Studies : In an environmental context, Gonzalez-Olmos and Iglesias (2008) investigated the solubility of fuel oxygenates, including methyl tert-butyl ether (MTBE), in aqueous media. This research is critical for understanding the environmental fate and transport of such compounds (Gonzalez-Olmos & Iglesias, 2008).
Mechanism of Action
Target of Action
Carbamates, a class of compounds to which “tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate” belongs, are often used in medicinal chemistry due to their ability to interact with a variety of biological targets. They are known to form stable interactions with enzymes, receptors, and other proteins, which can lead to modulation of the target’s activity .
Mode of Action
The mode of action of carbamates typically involves the formation of a covalent bond with their target, often through an ester linkage. This can result in the inhibition of the target’s activity, although the exact effects can vary depending on the specific target and the structure of the carbamate .
Biochemical Pathways
Carbamates can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some carbamates are used as inhibitors of acetylcholinesterase, an enzyme involved in neurotransmission .
Pharmacokinetics
The pharmacokinetics of carbamates can vary widely depending on their specific structure. Factors such as the compound’s lipophilicity, size, and charge can all influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of a carbamate’s action can vary depending on its specific target and the nature of its interaction with that target. In some cases, carbamates can inhibit the activity of their target, leading to downstream effects such as the modulation of signal transduction pathways .
Action Environment
The action of carbamates can be influenced by a variety of environmental factors. For example, the pH of the environment can influence the stability of the carbamate group, potentially affecting the compound’s activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[1-(4-fluorophenyl)ethylamino]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-10(11-5-7-12(16)8-6-11)18-13(19)9-17-14(20)21-15(2,3)4/h5-8,10H,9H2,1-4H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVKQIAQVTZEQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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